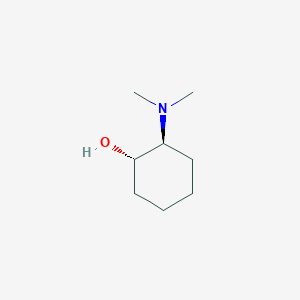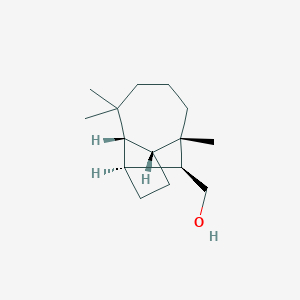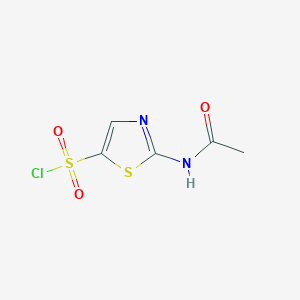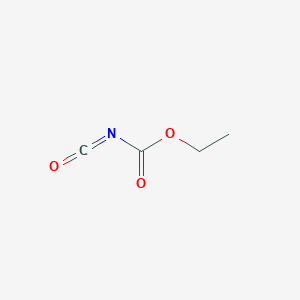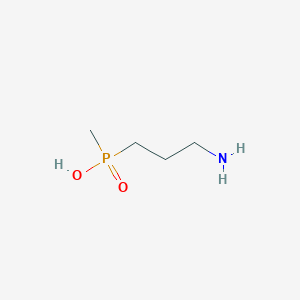
3-aminopropyl(methyl)phosphinic Acid
Vue d'ensemble
Description
3-Aminopropyl(methyl)phosphinic Acid is a compound used in scientific research which acts as an agonist at the GABA B receptor . It is part of a class of phosphinic acid GABA B agonists . It has a binding affinity (pK i) to the GABA B receptor of 8.30 (i.e. ~3nM) .
Molecular Structure Analysis
The molecular formula of 3-Aminopropylphosphonic acid is C3H10NO3P . Its molecular weight is 139.09 . The structure is solid under normal conditions .
Chemical Reactions Analysis
Aminophosphonic acids have been studied for their potential in various chemical reactions . For instance, the reaction of H3PO2 with secondary amines and formaldehyde in wet AcOH led to aminomethyl-H-phosphinic acids in nearly quantitative yields and with almost no by-products .
Physical And Chemical Properties Analysis
3-Aminopropylphosphonic acid is a solid substance . It has a molecular weight of 139.09 . The compound is stored under inert gas due to its air sensitivity and hygroscopic nature .
Applications De Recherche Scientifique
1. Agrochemical and Medicinal Applications
- Results or Outcomes: These compounds have shown promising results in both agrochemical (with the herbicides glyphosate and bialaphos being the most prominent examples) and medicinal fields (with the potent antihypertensive fosinopril and antiosteoporetic bisphosphonates being examples) .
2. Neurological Applications
- Summary of Application: 3-aminopropyl(methyl)phosphinic Acid is an agonist of the GABA B receptor and simultaneously antagonistic towards the GABA C receptor . It has been studied for its potential to inhibit transient lower oesophageal sphincter relaxation (TLOSR), which is predominantly caused by gastro-oesophageal reflux .
- Methods of Application: The compounds were characterized in terms of GABAB agonism in vitro. Binding to GABA transporters and cellular uptake was done using rat brain membranes and slices respectively .
- Results or Outcomes: 3-Aminopropylphosphinic acids inhibited TLOSR with a superior therapeutic index compared to 3-aminopropyl(methyl)phosphinic acids. This difference was most likely due to differential GAT-mediated uptake into brain cells of the former but not latter .
3. Therapeutic Applications
- Summary of Application: 3-aminopropyl(methyl)phosphinic Acid is used as a potent selective GABAB receptor agonist . It has potential therapeutic applications, particularly in the treatment of central nervous system disorders .
- Results or Outcomes: The use of 3-aminopropyl(methyl)phosphinic Acid in therapy has shown promising results, particularly in the treatment of central nervous system disorders .
4. Enzyme Inhibitor
- Summary of Application: 3-aminopropyl(methyl)phosphinic Acid and its analogues have been found to be effective enzyme inhibitors . They have been used in the design and development of drugs .
- Results or Outcomes: These compounds have shown promising results as enzyme inhibitors, contributing to the development of new drugs .
5. Bioisosteric Applications
- Summary of Application: Phosphinic acids and derivatives, including 3-aminopropyl(methyl)phosphinic Acid, are considered as bioisosteric groups. They play significant roles in nature and pervade the living world . They are used in the design of new medicines or crop protection chemicals to improve efficacy and selectivity or to modify the sensitivity to metabolic transformations .
- Results or Outcomes: The use of these compounds in bioisosteric applications has shown promising results, particularly in the development of drug candidates .
6. Inhibition of Transient Lower Oesophageal Sphincter Relaxation
- Summary of Application: 3-Aminopropylphosphinic acids, including 3-aminopropyl(methyl)phosphinic Acid, have been studied for their potential to inhibit transient lower oesophageal sphincter relaxation (TLOSR), which is predominantly caused by gastro-oesophageal reflux .
- Results or Outcomes: 3-Aminopropylphosphinic acids inhibited TLOSR with a superior therapeutic index compared to 3-aminopropyl(methyl)phosphinic acids .
Safety And Hazards
Orientations Futures
Phosphorus acid analogues of common amino acids have been studied for a long time . They possess a wide variety of promising physiological activities . There has been a push towards cleaner and more efficient approaches in synthetic methods . The recent success of metal–organic frameworks has also promoted renewed interest in the synthesis of porous metal phosphonates and phosphinates .
Propriétés
IUPAC Name |
3-aminopropyl(methyl)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12NO2P/c1-8(6,7)4-2-3-5/h2-5H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVRIDDXGZPJTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(CCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80925969 | |
| Record name | (3-Aminopropyl)methylphosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80925969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-aminopropyl(methyl)phosphinic Acid | |
CAS RN |
127729-35-5 | |
| Record name | (3-Aminopropyl)methylphosphinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127729-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminopropyl(methyl)phosphinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127729355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Aminopropyl)methylphosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80925969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Aminopropyl)methylphosphinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




